molecular formula C7H8O7 B1236848 2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enaric acid CAS No. 34098-52-7

2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enaric acid

Cat. No. B1236848
CAS RN: 34098-52-7
M. Wt: 204.13 g/mol
InChI Key: KUKCUROTFRBUNU-UHFFFAOYSA-N
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Description

Daucic acid, also known as daucate, belongs to the class of organic compounds known as beta hydroxy acids and derivatives. Beta hydroxy acids and derivatives are compounds containing a carboxylic acid substituted with a hydroxyl group on the C3 carbon atom. Daucic acid is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, daucic acid is primarily located in the cytoplasm. Outside of the human body, daucic acid can be found in a number of food items such as wild carrot, cereals and cereal products, root vegetables, and carrot. This makes daucic acid a potential biomarker for the consumption of these food products.

Scientific Research Applications

Biosynthetic Implications

The research by Lichtenthaler, Klotz, and Nakamura (2003) explored the synthesis of 2,6-anhydro-3-deoxy-hept-2-enaric acids from d-galactose and d-mannose, which provided insights into the biosynthetic pathways in plants. This study helps understand the biosynthesis of compounds like chelidonic acid, a leaf closing factor in plants (Lichtenthaler, Klotz, & Nakamura, 2003).

Enzymatic Interaction Studies

Dettinger, Kurz, and Lehmann (1979) synthesized 2,6-anhydro-3-deoxy-D-lyxo-hept-2-enitol as a potential competitive inhibitor of beta-D-galactosidase from Escherichia coli. However, they found it ineffective, which contributes to the understanding of enzyme-substrate interactions and aids in designing more effective inhibitors (Dettinger, Kurz, & Lehmann, 1979).

Chemical Synthesis and Characterization

Chatterjee, Horton, Jewell, and Philips (1968) worked on the stereospecific reduction of oximes derived from 2,6-anhydro-3-deoxy-D-lyxo-hexopyranos-2-ulose, contributing to the field of carbohydrate chemistry and synthesis of complex sugars (Chatterjee, Horton, Jewell, & Philips, 1968).

Novel Glycoside Preparations

Młynarski and Banaszek (1997) developed methods to obtain methyl 3-deoxy-α and β-D-lyxo-hept-2-ulosonic acids, contributing to the preparation of novel glycosides. This has implications in the synthesis of complex organic compounds (Młynarski & Banaszek, 1997).

Understanding Enzymatic Reactions

Brockhaus, Fritz, and Lehmann (1979) investigated the spontaneous reactions of 2,6-anhydro-1-deoxy-1-diazo-D-glycero-L-manno-heptitol, a β-D-galactosidase inhibitor. Their findings help in understanding the enzymatic reactions and potential applications in biochemistry (Brockhaus, Fritz, & Lehmann, 1979).

Potential in Antiviral Research

Driguez, Barrère, Quash, and Doutheau (1994) synthesized sodium 5-acetamido-2,6-anhydro-3,4,5-trideoxy-D-manno-non-2-enonate and investigated its inhibitory activity against sialidase from the Influenza virus. This provides potential applications in antiviral research and drug development (Driguez, Barrère, Quash, & Doutheau, 1994).

Cell Wall Polysaccharide Research

Stevenson, Darvill, and Albersheim (1988) identified 2,6-anhydro-3-deoxy-D-lyxo-hept-2-enaric acid as a component of plant cell walls. Their research contributes to understanding the complex polysaccharides in plant cell walls, which is crucial for plant biology studies (Stevenson, Darvill, & Albersheim, 1988).

properties

CAS RN

34098-52-7

Product Name

2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enaric acid

Molecular Formula

C7H8O7

Molecular Weight

204.13 g/mol

IUPAC Name

(2S,3R,4R)-3,4-dihydroxy-3,4-dihydro-2H-pyran-2,6-dicarboxylic acid

InChI

InChI=1S/C7H8O7/c8-2-1-3(6(10)11)14-5(4(2)9)7(12)13/h1-2,4-5,8-9H,(H,10,11)(H,12,13)/t2-,4-,5+/m1/s1

InChI Key

KUKCUROTFRBUNU-UHFFFAOYSA-N

SMILES

C1=C(OC(C(C1O)O)C(=O)O)C(=O)O

Canonical SMILES

C1=C(OC(C(C1O)O)C(=O)O)C(=O)O

synonyms

daucic acid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enaric acid
Reactant of Route 2
2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enaric acid
Reactant of Route 3
2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enaric acid
Reactant of Route 4
2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enaric acid
Reactant of Route 5
2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enaric acid
Reactant of Route 6
2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enaric acid

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